molecular formula C44H59N9O15 B10847476 c[YYAEGLEE]-NH2

c[YYAEGLEE]-NH2

Cat. No.: B10847476
M. Wt: 954.0 g/mol
InChI Key: WSKHBZRJCGPPOH-RKNQSKIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“c[YYAEGLEE]-NH2” is a cyclic peptide featuring the amino acid sequence YYAEGLEE (Tyr-Tyr-Ala-Glu-Gly-Leu-Glu-Glu) with a C-terminal amide modification (-NH2). Cyclic peptides are characterized by their closed-loop structure, which enhances metabolic stability and binding affinity compared to linear counterparts . The C-terminal amide group (-NH2) replaces the typical carboxylic acid (-COOH), altering the peptide’s charge and solubility profile . This modification is common in bioactive peptides to improve resistance to enzymatic degradation and modulate receptor binding .

Properties

Molecular Formula

C44H59N9O15

Molecular Weight

954.0 g/mol

IUPAC Name

3-[(2S,5S,8S,11S,17S,20S,23S)-23-carbamoyl-20-(2-carboxyethyl)-2,5-bis[(4-hydroxyphenyl)methyl]-8-methyl-17-(2-methylpropyl)-3,6,9,12,15,18,21,26-octaoxo-1,4,7,10,13,16,19,22-octazacyclohexacos-11-yl]propanoic acid

InChI

InChI=1S/C44H59N9O15/c1-22(2)18-31-43(67)52-30(14-17-37(60)61)41(65)50-28(38(45)62)12-15-34(56)48-32(19-24-4-8-26(54)9-5-24)44(68)53-33(20-25-6-10-27(55)11-7-25)42(66)47-23(3)39(63)51-29(13-16-36(58)59)40(64)46-21-35(57)49-31/h4-11,22-23,28-33,54-55H,12-21H2,1-3H3,(H2,45,62)(H,46,64)(H,47,66)(H,48,56)(H,49,57)(H,50,65)(H,51,63)(H,52,67)(H,53,68)(H,58,59)(H,60,61)/t23-,28-,29-,30-,31-,32-,33-/m0/s1

InChI Key

WSKHBZRJCGPPOH-RKNQSKIKSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O)CC(C)C)CCC(=O)O

Canonical SMILES

CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O)C(=O)N)CCC(=O)O)CC(C)C)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The C-terminal amide (-NH2) in “c[YYAEGLEE]-NH2” distinguishes it from linear peptides and other cyclic analogs. Key comparisons include:

Compound Structure Functional Groups Key Properties
This compound Cyclic peptide with -NH2 terminus Amide (-CONH2), Tyr-OH, Glu-COOH Enhanced stability, basic C-terminus, potential for pH-dependent solubility
Linear YYAEGLEE Linear peptide with -COOH terminus Carboxylic acid (-COOH) Lower stability, acidic C-terminus, prone to proteolysis
mPEG-TK-NH2 PEGylated thiol-ketal-amine Amine (-NH2), PEG chain High water solubility, low immunogenicity, used in drug delivery
Carbamoyl derivatives -C(=O)NH2 functional group Carbamoyl (-C(=O)NH2) Strong enzyme/protein interactions, medicinal chemistry applications
  • Stability : Cyclization in “this compound” reduces conformational flexibility, limiting enzymatic cleavage sites . The -NH2 terminus further stabilizes the peptide against carboxypeptidases compared to -COOH termini .
  • Solubility : The amide group introduces a basic character, enhancing solubility in acidic environments. This contrasts with mPEG-TK-NH2, where polyethylene glycol (PEG) dominates solubility .
  • Bioactivity : The Tyr and Glu residues may enable metal binding (e.g., Cr³⁺ in multiferroic frameworks ), while the carbamoyl analogs emphasize enzyme inhibition .

Research Findings

  • Structural Analysis : Techniques like X-ray diffraction and DFT calculations (used for [C(NH2)3]Cr(HCOO)3 ) are applicable to “this compound” for resolving cyclic conformations and hydrogen-bonding networks.
  • Pharmacokinetics : The -NH2 terminus may extend half-life compared to linear peptides, similar to PEGylated compounds’ prolonged circulation .

Critical Analysis of Limitations

  • Synthetic Complexity : Cyclization and -NH2 modification require precise conditions, increasing production costs compared to linear peptides .
  • Limited Solubility Data: While -NH2 enhances basicity, exact solubility in physiological buffers is unreported. Contrast with mPEG-TK-NH2, where PEG ensures broad compatibility .
  • Unclear Bioactivity : The peptide’s interaction targets (e.g., enzymes, receptors) remain hypothetical without experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.